![molecular formula C17H22N4 B256168 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine](/img/structure/B256168.png)
4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine is a chemical compound used in scientific research. It is a pyrimidine derivative that has been studied for its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine in lab experiments is its potential as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use.
Zukünftige Richtungen
1. Investigating the mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine in more detail.
2. Studying the potential applications of 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine in other areas, such as agriculture.
3. Developing more efficient synthesis methods for 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine.
4. Conducting more extensive in vivo studies to determine the safety and efficacy of 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine as an anti-cancer agent.
In conclusion, 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine is a chemical compound that has been studied for its potential applications in various scientific research fields. While its mechanism of action is not fully understood, it has shown promise as an anti-cancer agent. Further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine involves the reaction of 4,6-dichloro-2-methylpyrimidine with ethylpiperazine and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have activity against certain types of cancer cells and has been investigated as a potential anti-cancer agent.
Eigenschaften
Produktname |
4-(4-Ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine |
---|---|
Molekularformel |
C17H22N4 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-(4-ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C17H22N4/c1-3-20-9-11-21(12-10-20)17-13-16(18-14(2)19-17)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
ULRGWAXIVWOFBI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)C |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.